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Compound of Interest

4,4-Difluoropentane-1-sulfonyl
Compound Name:

chloride
CAS No.: 2126162-13-6
Cat. No.: B2562332

Get Quote

\ J

CAS: 2126162-13-6 | Formula: C5H9CIF202S | Role: Fluorinated Building Block

Executive Summary

4.,4-Difluoropentane-1-sulfonyl chloride is a specialized reagent used to introduce the
lipophilic, metabolically stable 4,4-difluoropentyl motif into sulfonamides and sulfones. Unlike
SuFEXx reagents (sulfonyl fluorides), this molecule is a highly reactive electrophile. Its 19F NMR
signature serves as a critical, non-interfering "passive tag" for monitoring reaction progress and
verifying structural integrity in complex mixtures.

Part 1: The Spectral Signature

Unlike sulfonyl fluorides, which exhibit a diagnostic signal at +30 to +65 ppm, 4,4-
difluoropentane-1-sulfonyl chloride possesses a gem-difluoro group located deep within the
aliphatic chain. This results in a distinct upfield shift.

Predicted 19F NMR Shift Data
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Coupling
Chemical Shift (0,
Signal Source ( Multiplicity ERISEE |
ppm)
)
-CF2- (Position 4) -90.5+ 2.0 ppm Multiplet (m)
-SO:ClI (Sulfonyl) Silent N/A N/A (No Fluorine)

Note on Assignment: The chemical shift is estimated based on high-fidelity structural analogs,

specifically (4,4-difluoropentyl)benzene (

-90.5 ppm) and 3,3-difluorobutyl tosylate (

-100.5 ppm). The distance of the sulfonyl chloride group (4 bonds away) renders its

inductive deshielding effect on the fluorine atoms negligible.

Spectral Comparison with Alternatives

Distinguishing this reagent from common fluorinated alternatives is crucial to avoid

misidentification.

Reagent Class 19F Shift Range Diagnostic Feature
) Upfield Multiplet. Stable "tag"
4,4-Difluoropentane-1-SO2CI -90 to -102 ppm ]
unaffected by SO2 chemistry.
Downfield Singlet/Triplet.
Pentane-1-sulfonyl Fluoride +40 to +65 ppm Signal disappears upon

reaction.

Trifluoromethyl (-CF3) Analogs -60 to -80 ppm

Strong Singlet. Sharp, intense
peak; distinct from -CF2-

multiplets.
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Part 2: Comparative Performance

This section evaluates the reagent's utility in drug discovery workflows compared to non-
fluorinated and "active fluorine" alternatives.

1. Lipophilicity & Metabolic Stability (Bioisosterism)

The 4,4-difluoro motif functions as a "lipophilicity modulator.” It mitigates the metabolic liability
of the terminal methyl group (preventing

-oxidation) without the drastic polarity shift seen with polar groups.

e Vs. Pentane-1-sulfonyl chloride (Non-fluorinated): The difluoro analog exhibits a lower LogP
(approx. 0.3-0.5 units lower) due to the polarity of the C-F bonds, improving solubility while
maintaining hydrophobic interactions.

e Vs. Terminal Trifluoromethyl (-CFs): The gem-difluoro group (-CF2-) is less lipophilic than a -
CFs group, offering a "middle ground" for fine-tuning physicochemical properties.

2. Reactivity Profile (Chloride vs. Fluoride)

e Chloride (This Product): High reactivity. Reacts rapidly with amines, alcohols, and
nucleophiles under mild basic conditions. Moisture Sensitive.

» Fluoride (SUFEx Analog): Kinetic stability. Requires activation (Ca?* or silyl ethers) to react.
Ideal for chemical biology but less efficient for standard parallel synthesis.

Part 3: Experimental Protocols
Protocol A: 19F NMR Sample Preparation & Acquisition

Use this protocol to verify reagent purity before synthesis.
e Solvent: Dissolve 10-15 mg of sulfonyl chloride in 0.6 mL CDCIs (anhydrous).

o Why: Chloroform is non-nucleophilic. Avoid MeOH or DMSO, which can cause
solvolysis/heating.

e Internal Standard: Add 10 pL of
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-Trifluorotoluene (
-63.7 ppm) or Fluorobenzene (
-113.1 ppm).

o Parameters:
o Pulse Sequence:zgF19 (standard 19F pulse).

o Relaxation Delay (D1): Set to 3.0 s (Fluorines in aliphatic chains have slower relaxation;
ensure quantitative integration).

o Scans (NS): 16—32 scans are sufficient due to high 19F sensitivity.

o Processing: Apply exponential multiplication (LB = 1.0 Hz) to resolve the multiplet structure.

Protocol B: Reaction Monitoring (Sulfonamide Synthesis)

Objective: Track conversion of the sulfonyl chloride to sulfonamide.

e Setup: Mix 4,4-difluoropentane-1-sulfonyl chloride (1.0 eq) with Amine (1.2 eq) and
DIPEA (2.0 eq) in DCM.

e Monitoring: Aliquot 50 pL into an NMR tube + 0.5 mL CDCls.
e Observation:

o 19F NMR: The signal at ~-90.5 ppm will remain largely unchanged in shift but may
broaden slightly. This confirms the 4,4-difluoropentyl chain is intact.

o 1H NMR: Monitor the disappearance of the triplet at ~3.6 ppm (-CH2-SO2Cl) and
appearance of ~3.0 ppm (-CH2-SOz2NH-).

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for selecting this reagent and the analytical
workflow for validating the reaction product.
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Caption: Workflow for selecting 4,4-difluoropentane-1-sulfonyl chloride and validating its
incorporation via 19F NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PubChem [pubchem.ncbi.nlm.nih.gov]

o To cite this document: BenchChem. [19F NMR Characterization & Utility Guide: 4,4-
Difluoropentane-1-sulfonyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2562332/docs#19f-nmr-characterization-utility-guide-
4-4-difluoropentane-1-sulfonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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